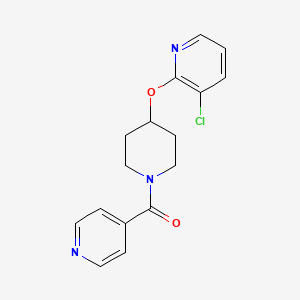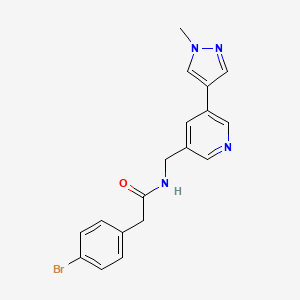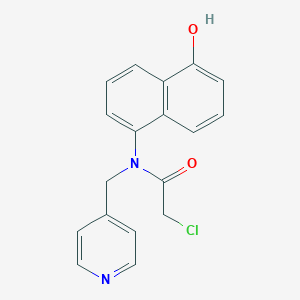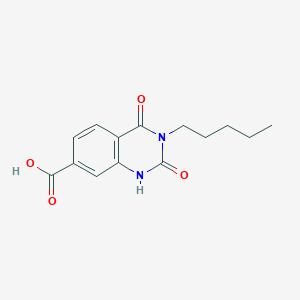![molecular formula C25H20N2O4S B2457269 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-53-3](/img/structure/B2457269.png)
2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a complex organic compound known for its potential applications in various fields of scientific research. Due to its intricate structure, this compound has garnered interest in the realms of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide involves several steps, typically starting with the derivatization of naphthalene and thiophene. The process often includes:
Acylation: : Introduction of the carboxamide group through reactions involving acyl chlorides or anhydrides.
Amidation: : Reaction of naphthamido intermediates with suitable amines under dehydrative conditions.
Cyclization: : Formation of the benzo[d][1,3]dioxole ring through intramolecular reactions facilitated by strong acids or bases.
Industrial Production Methods: Industrially, this compound can be produced via continuous flow synthesis to enhance efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistent output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and naphthalene moieties, to form sulfoxides and naphthoquinones.
Reduction: : Reduction reactions typically target the benzo[d][1,3]dioxole ring, leading to cleavage of the ether linkages.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the naphthalene ring, altering its electronic properties.
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.
Reduction: : Employs agents such as lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Conditions often involve Friedel-Crafts catalysts (e.g., aluminum chloride) or organolithium reagents.
Oxidation: : Forms products like naphthoquinones and sulfoxides.
Reduction: : Results in debrominated or deoxygenated derivatives.
Substitution: : Produces alkylated or arylated naphthalene derivatives.
Scientific Research Applications
This compound finds applications in various scientific domains:
Chemistry: : Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: : Serves as a molecular probe for studying enzyme-substrate interactions and cellular signaling pathways.
Medicine: : Investigated for its potential as an anti-cancer agent, due to its ability to disrupt cellular proliferation.
Industry: : Used in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific proteins and enzymes, altering their activity and function.
Pathways Involved: : Modulates pathways like the MAPK/ERK signaling cascade, crucial for cell growth and differentiation.
Comparison with Similar Compounds
Compared to structurally related compounds, 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide stands out due to its unique combination of aromatic and heterocyclic rings, imparting distinctive chemical reactivity and biological activity.
Similar Compounds:Naphthalene-based amides: : Share the naphthalene core but lack the thiophene and dioxole substituents.
Thiophene carboxamides: : Include similar functional groups but differ in the aromatic substitutions.
Benzo[d][1,3]dioxole derivatives: : Feature the dioxole ring but have varied substituent patterns.
This compound's distinct structure and versatile reactivity make it a valuable subject of ongoing research in multiple fields.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-14-21(11-15-6-9-19-20(10-15)31-13-30-19)32-25(22(14)23(26)28)27-24(29)18-8-7-16-4-2-3-5-17(16)12-18/h2-10,12H,11,13H2,1H3,(H2,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVZUDFQBBMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
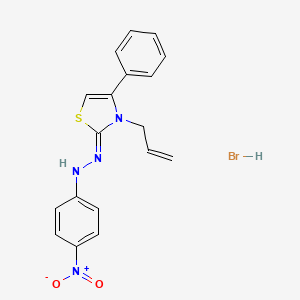
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2457188.png)
![2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2457190.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide](/img/structure/B2457193.png)
![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)
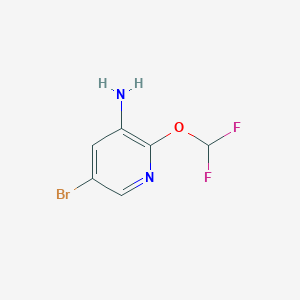
![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
